

Ethyl 2-acetylhexanoate structural formula and IUPAC name

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Compound of Interest

Compound Name: *Ethyl 2-acetylhexanoate*

Cat. No.: B073951

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An In-depth Technical Guide to Ethyl 2-acetylhexanoate

This guide provides a comprehensive overview of the chemical compound **Ethyl 2-acetylhexanoate**, focusing on its nomenclature and structural representation as per the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Nomenclature

The officially recognized IUPAC name for the compound is **ethyl 2-acetylhexanoate**.^{[1][2][3]} This name is derived from its ester structure, which is based on hexanoic acid. The "ethyl" prefix indicates the ethyl group attached to the oxygen of the ester, while "2-acetyl" specifies an acetyl group substituent on the second carbon of the hexanoate main chain. An alternative, though less common, systematic name is hexanoic acid, 2-acetyl-, ethyl ester.^{[1][2]}

Structural Formula

The molecular structure of **Ethyl 2-acetylhexanoate** is characterized by a six-carbon hexanoate backbone. An ethyl ester group is attached to the first carbon, and an acetyl group is substituted at the second carbon position.

2.1. 2D Structural Representation

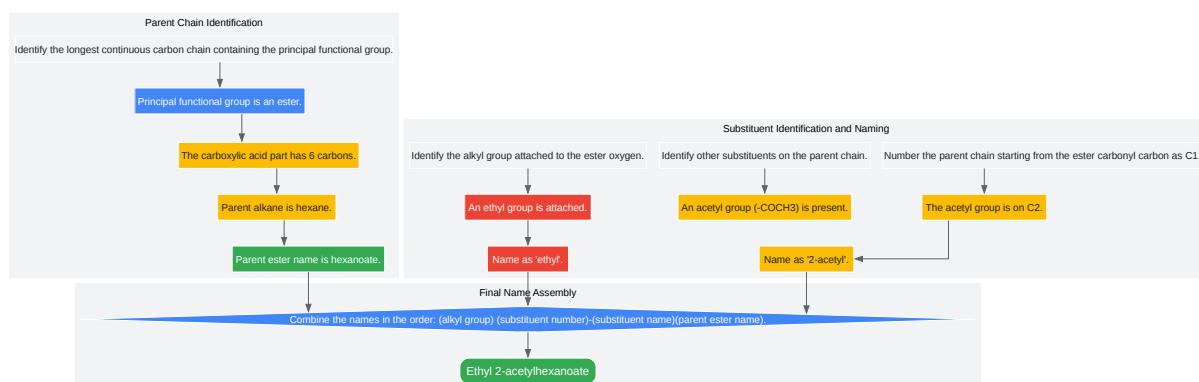
Chemical and Physical Properties

A summary of key quantitative data for **Ethyl 2-acetylhexanoate** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1] [3] [4] [5]
Molecular Weight	186.25 g/mol	[1] [3] [5]
CAS Number	1540-29-0	[1] [2] [3]
Appearance	Colorless clear liquid	[2] [4]
Boiling Point	221.5 °C at 760 mmHg	[3] [4]
Density	0.95 g/cm ³	[3] [4]
Flash Point	88.89 °C	[6]
Canonical SMILES	CCCCC(C(=O)C)C(=O)OCC	[2]

IUPAC Naming Convention Logic

The following diagram illustrates the logical process for deriving the IUPAC name "**Ethyl 2-acetylhexanoate**".



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Logical workflow for deriving the IUPAC name of **Ethyl 2-acetylhexanoate**.

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